

An In-depth Technical Guide to 3-Methyl-1heptene (C₈H₁₆)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-methyl-1-heptene** (C₈H₁₆), a valuable unsaturated hydrocarbon intermediate. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, characteristic reactions, and analytical procedures, designed to support advanced research and development applications.

Physicochemical and Spectroscopic Data

The fundamental properties of **3-methyl-1-heptene** are summarized below. This data is crucial for its application in chemical synthesis and for its characterization.

Table 1: Physicochemical Properties of 3-Methyl-1-heptene



Property	Value	Reference(s)
Molecular Formula	C8H16	[1][2]
Molecular Weight	112.21 g/mol	[1][2]
IUPAC Name	3-methylhept-1-ene	[1]
CAS Number	4810-09-7	[1][2]
Appearance	Colorless liquid	N/A
Boiling Point	111-112 °C (384.15 K)	[3]
Density	~0.71 g/cm³ (estimated)	N/A
Kovats Retention Index	744 - 754 (Standard non-polar column)	[1]

Table 2: Spectroscopic Data for 3-Methyl-1-heptene



Spectroscopy	Feature	Expected Chemical Shift / Frequency / m/z
¹H NMR	Terminal vinyl protons (=CH ₂)	δ 4.9-5.1 ppm
Internal vinyl proton (=CH-)	δ 5.7-5.9 ppm	
Allylic proton (-CH(CH₃)-)	δ ~2.0 ppm	_
Alkyl chain protons (-CH ₂ -, -CH ₃)	δ 0.8-1.5 ppm	_
¹³ C NMR	Vinyl carbon (=CH ₂)	- δ ~114 ppm
Vinyl carbon (=CH-)	δ ~142 ppm	
Allylic carbon (-CH(CH₃)-)	δ ~39 ppm	_
Alkyl carbons (-CH ₂ -, -CH ₃)	δ 14-35 ppm	_
IR Spectroscopy	=C-H stretch (vinyl)	3070-3090 cm ⁻¹ (medium)[4]
C-H stretch (alkyl)	2850-2960 cm ⁻¹ (strong)[4][5]	
C=C stretch	~1640 cm ⁻¹ (medium)[4][5]	_
=C-H bend (vinyl)	910 & 990 cm ⁻¹ (strong)[4]	_
Mass Spectrometry	Molecular Ion [M]+	m/z 112
Major Fragments	m/z 83 ([M-C₂H₅]+), 69 ([M- C₃H⁊]+), 55, 41	

Synthesis of 3-Methyl-1-heptene

A reliable method for synthesizing **3-methyl-1-heptene** is through the Grignard reaction, followed by dehydration. This approach involves the nucleophilic addition of an allyl Grignard reagent to a ketone, forming a tertiary alcohol intermediate, which is then readily dehydrated to the target alkene.





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Caption: Synthesis workflow via Grignard reaction and dehydration.

Experimental Protocol: Grignard Synthesis and Dehydration

Objective: To synthesize **3-methyl-1-heptene** from 2-pentanone and allylmagnesium bromide.

Materials:

- Magnesium turnings
- Allyl bromide
- · Anhydrous diethyl ether or THF
- 2-Pentanone
- Concentrated sulfuric acid (H₂SO₄)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

• Preparation of Allylmagnesium Bromide:



- In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.
- Add a small volume of anhydrous diethyl ether.
- Prepare a solution of allyl bromide in anhydrous diethyl ether in a dropping funnel.
- Add a small amount of the allyl bromide solution to initiate the reaction (indicated by bubbling and gentle reflux).
- Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with 2-Pentanone:
 - Cool the Grignard solution to 0 °C using an ice bath.
 - Dissolve 2-pentanone in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.
 - Add the 2-pentanone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Isolation of the Alcohol Intermediate:
 - Cool the reaction mixture again in an ice bath.
 - Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.



- Extract the aqueous layer twice with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3methylhept-1-en-3-ol.
- Dehydration to 3-Methyl-1-heptene:
 - Place the crude alcohol in a round-bottom flask suitable for distillation.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.
 - Collect the distillate, wash it with a saturated sodium bicarbonate solution and then with water.
 - Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure **3-methyl-1-heptene**.

Key Reactions of 3-Methyl-1-heptene

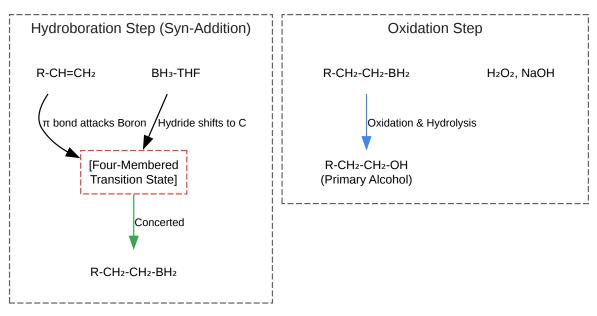
The terminal double bond in **3-methyl-1-heptene** is the primary site of reactivity, allowing for a variety of useful transformations.

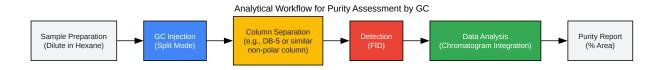
Hydroboration-Oxidation

This two-step reaction converts the terminal alkene into the corresponding anti-Markovnikov primary alcohol, 3-methylheptan-1-ol. This is a highly regioselective and stereospecific (synaddition) process.[7][8]



Mechanism of Hydroboration of a Terminal Alkene





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